

Application Note: Friedel-Crafts Alkylation of 3,5-Dimethylphenol with Styrene

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Compound of Interest

Compound Name: 3,5-Dimethyl-2-(1-phenylethyl)phenol

Cat. No.: B13660389

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Executive Summary

This application note details the optimized protocol for the acid-catalyzed Friedel-Crafts alkylation of 3,5-dimethylphenol (3,5-xylenol) with styrene. This reaction is a critical pathway for synthesizing sterically hindered phenolic antioxidants and polymer stabilizers. Unlike simple phenol alkylation, the presence of methyl groups at the meta positions (3,5) of the substrate imposes unique steric constraints that direct regioselectivity towards the para (4) and ortho (2,6) positions.^[1]

This guide provides a robust, scalable methodology using p-Toluenesulfonic acid (PTSA) as the catalyst. It includes mechanistic insights, kinetic control strategies for mono- vs. di-alkylation, and comprehensive characterization data.

Scientific Foundation & Mechanism

Reaction Mechanism

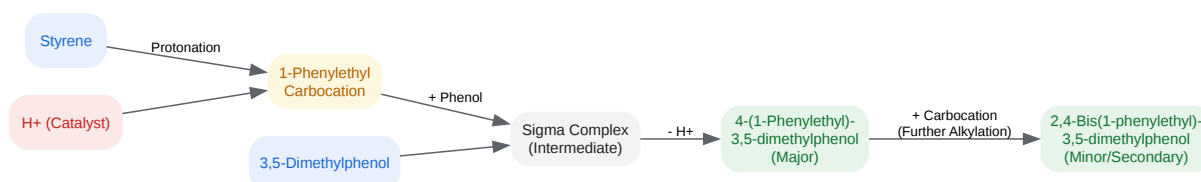
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.^[2] The acid catalyst protonates the vinyl group of styrene, generating a secondary benzyl carbocation (1-

phenylethyl cation). This electrophile attacks the electron-rich phenolic ring.

Regioselectivity Analysis:

- Substrate: 3,5-Dimethylphenol.[3][4][5]
- Directing Groups: The hydroxyl group (-OH) at C1 is a strong ortho/para director. The methyl groups at C3 and C5 are weak ortho/para directors.
- Synergy: All three groups cooperatively activate positions 2, 4, and 6.
- Steric Factors:
 - Position 4 (Para): Flanked by two methyl groups.
 - Positions 2/6 (Ortho): Flanked by one hydroxyl and one methyl group.
 - Outcome: Despite the flanking methyls, the para position (C4) is generally the primary site for mono-alkylation due to the electronic dominance of the para-directing hydroxyl group and the significant steric bulk of the incoming 1-phenylethyl group interacting with the hydroxyl at the ortho positions. Di-alkylation occurs subsequently at the ortho positions.

Mechanistic Pathway Diagram



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Caption: Mechanistic pathway showing the generation of the electrophile and subsequent attack on 3,5-dimethylphenol. The 4-position is favored for mono-alkylation.

Experimental Protocol

Materials & Equipment

- Reactants:
 - 3,5-Dimethylphenol (99% purity).
 - Styrene (stabilized with TBC, ≥99%).
- Catalyst: p-Toluenesulfonic acid monohydrate (PTSA·H₂O).
- Solvent: None (Neat reaction) or Toluene (optional for viscosity control).
- Apparatus: 3-neck round-bottom flask, reflux condenser, pressure-equalizing addition funnel, nitrogen inlet, digital temperature probe, magnetic stirrer/heating mantle.

Standard Operating Procedure (SOP)

Phase 1: Reactor Setup & Initiation

- Charge: Add 122.2 g (1.0 mol) of 3,5-dimethylphenol to the flask.
- Inerting: Purge the system with Nitrogen () for 15 minutes to remove oxygen (prevents oxidative darkening).
- Melting: Heat to 70–80°C until the phenol is fully molten.
- Catalyst Addition: Add 1.2 g (1.0 wt%) of PTSA. Stir vigorously to dissolve.

Phase 2: Alkylation (Controlled Addition)

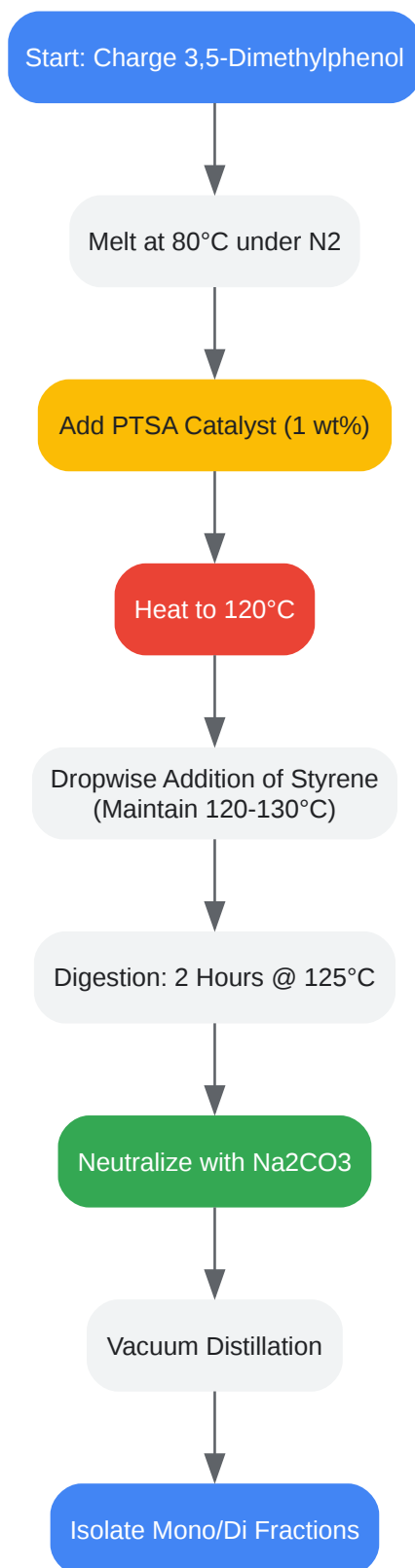
- Temperature Ramp: Increase temperature to 120°C.
- Addition: Load 104.1 g (1.0 mol) of Styrene into the addition funnel.
 - Note: For Di-alkylation, use 2.1 mol of Styrene.
- Dosing: Add Styrene dropwise over 2 hours.
 - Critical Control Point: The reaction is exothermic. Adjust addition rate to maintain internal temperature between 120°C and 130°C. Do not exceed 140°C to prevent oligomerization

of styrene.

Phase 3: Digestion & Workup

- Digestion: After addition is complete, hold temperature at 125°C for an additional 2 hours.
- Neutralization: Cool to 90°C. Add 1.5 g Sodium Carbonate () dissolved in 10 mL water (or add solid if running neat) to quench the acid catalyst. Stir for 30 minutes.
- Separation:
 - If water was added, separate the aqueous layer.
 - Transfer the organic phase to a distillation apparatus.
- Purification: Perform vacuum distillation.
 - Fraction 1: Unreacted Styrene/Phenol (low boiling).
 - Fraction 2: Mono-styrenated product (approx. 180–200°C at 5 mmHg).
 - Residue: Di-styrenated products and oligomers.

Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for the synthesis of styrenated 3,5-dimethylphenol.

Optimization & Troubleshooting

Kinetic Control: Product Distribution

The ratio of Mono-styrenated Phenol (MSP) to Di-styrenated Phenol (DSP) is controlled primarily by the molar ratio of reactants.

Parameter	Target: Mono-Alkylation	Target: Di-Alkylation
Phenol : Styrene Ratio	1 : 0.9 - 1.0	1 : 2.0 - 2.2
Temperature	110°C - 120°C	130°C - 140°C
Catalyst Loading	0.5 - 1.0 wt%	1.5 - 2.0 wt%
Reaction Time	2-3 Hours	4-6 Hours
Expected Yield	>85% MSP	>90% DSP

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Styrene Polymerization (White solid/gum)	Temperature too high (>140°C) or insufficient inhibitor.	Maintain temp <135°C. Ensure styrene contains TBC inhibitor. Add radical inhibitor (e.g., hydroquinone) if necessary.
Low Conversion	Catalyst deactivation (wet reagents).	Dry 3,5-dimethylphenol before use. Ensure catalyst is dry. Increase loading to 1.5%.
Dark Coloration	Oxidation.	Ensure strict blanket throughout the reaction.
Poor Selectivity	Fast addition of styrene.	Slow down addition rate to prevent localized high concentrations of styrene.

Characterization

The products are typically viscous oils or low-melting solids.

- Mono-styrenated 3,5-dimethylphenol (Major Isomer: 4-(1-phenylethyl)-3,5-dimethylphenol):
 - IR: Broad -OH stretch at 3400 cm^{-1} . C-H aromatic stretches.
 - ^1H NMR (CDCl_3):
 - 1.6 (d, 3H, -CH(CH₃)-)
 - 2.2 (s, 6H, Ar-CH₃)
 - 4.1 (q, 1H, -CH(CH₃)-)
 - 6.5 (s, 2H, Ar-H, positions 2,6) - Diagnostic for 4-substitution (symmetry).
 - 7.1-7.3 (m, 5H, Phenyl group).
- Di-styrenated 3,5-dimethylphenol (2,4-isomer):

- Loss of symmetry in the phenolic ring signals.
- Two distinct methine quartets for the phenylethyl groups.

Safety Considerations

- Thermal Hazard: The reaction is exothermic. Runaway styrene polymerization can cause rapid pressure buildup. Always use a pressure-equalizing funnel and have a cooling bath ready.
- Chemical Exposure: Styrene is a volatile organic compound (VOC) and a suspected carcinogen. 3,5-Dimethylphenol is corrosive. Work in a fume hood.
- Catalyst Handling: PTSA is a strong acid; wear acid-resistant gloves and eye protection.

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